![molecular formula C10H14CrO4 B1237254 [CrAcac2]](/img/structure/B1237254.png)
[CrAcac2]
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis(acetylacetonato)chromium is a chromium coordination entity.
Scientific Research Applications
1. Enhancing Health Research in Developing Countries
[CrAcac2], although not directly mentioned, plays a role in the broader context of enhancing scientific and technological capacity in the developing world, particularly in health research. The emphasis is on sustainable solutions that require the commitment of governments, funding, and academic institutions, with scientific journals playing a central role in the dissemination of research results. This environment fosters the development of materials like [CrAcac2] for various health research applications (Momen, 2004).
2. Commercialization of Scientific Research
In the context of the commercialization of scientific research, entities like Contract Research Organizations (CROs) have emerged, impacting the research and development of compounds like [CrAcac2]. This paradigm shift in privatized science, especially in the biopharmaceutical sector, involves the use of advanced materials and compounds in research, pointing to the potential applications of [CrAcac2] in this field (Mirowski & Van Horn, 2005).
3. Building Virtual Cancer Research Organizations
In the domain of cancer research, the use of advanced compounds and materials like [CrAcac2] is essential for innovative research. The Cancer Research Network (CRN) exemplifies the integration of various scientific tools and compounds in multisite collaborative research, which likely includes the use of materials like [CrAcac2] in diverse populations (Hornbrook et al., 2005).
properties
Product Name |
[CrAcac2] |
|---|---|
Molecular Formula |
C10H14CrO4 |
Molecular Weight |
250.21 g/mol |
IUPAC Name |
chromium(2+);pentane-2,4-dione |
InChI |
InChI=1S/2C5H7O2.Cr/c2*1-4(6)3-5(2)7;/h2*3H,1-2H3;/q2*-1;+2 |
InChI Key |
JCHSWVKCCGSOCY-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)[CH-]C(=O)C.CC(=O)[CH-]C(=O)C.[Cr+2] |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



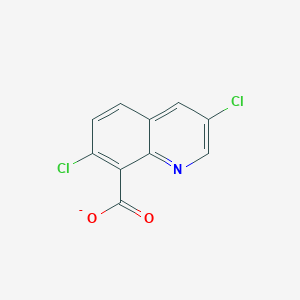
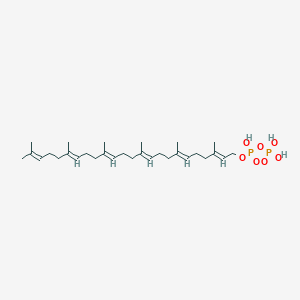

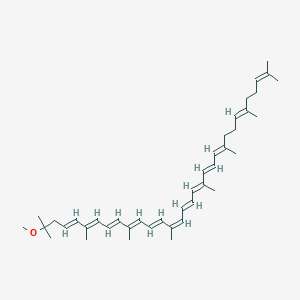
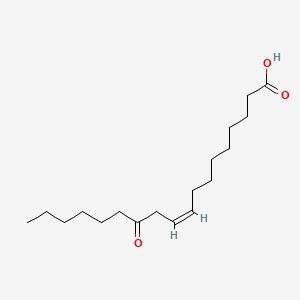
![5-[(5-Bromo-2-hydroxyphenyl)-oxomethyl]-1-cyclohexyl-2-oxo-3-pyridinecarbonitrile](/img/structure/B1237180.png)
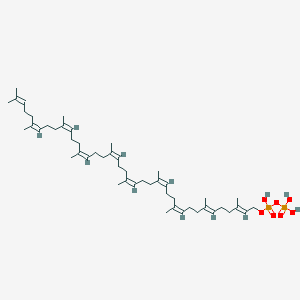
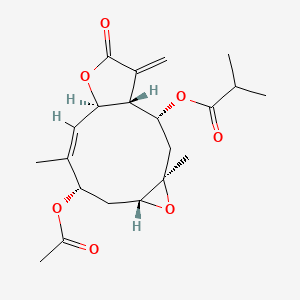
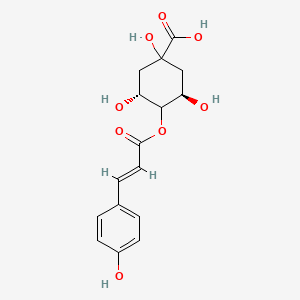


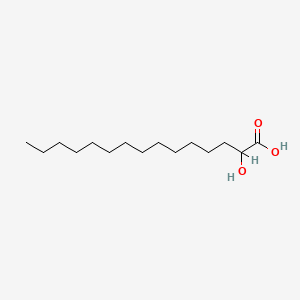
![[4-[(E)-[(7-benzyl-1,3-dimethyl-2,6-dioxopurin-8-yl)hydrazinylidene]methyl]phenyl] furan-2-carboxylate](/img/structure/B1237191.png)
![methyl 2-[3-[(E)-[(2-quinolin-8-yloxyacetyl)hydrazinylidene]methyl]indol-1-yl]acetate](/img/structure/B1237194.png)